molecular formula C19H20ClNO3 B2768741 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE CAS No. 1003087-82-8

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE

Cat. No.: B2768741
CAS No.: 1003087-82-8
M. Wt: 345.82
InChI Key: BJAKCPFEVFPYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 2,5-dimethylbenzoate is a high-purity chemical compound intended for research and development applications. As a synthetic organic molecule, it features a benzoate core linked to a phenethylcarbamoyl group, a structural motif present in various pharmacologically active agents. This specific architecture suggests potential utility in several research fields, including medicinal chemistry and drug discovery. Researchers may employ this compound as a key intermediate or building block (synthon) in the synthesis of more complex molecules. Its structure, incorporating both aromatic and amide functionalities, makes it a candidate for creating targeted libraries for high-throughput screening. It may also serve as a model compound in analytical chemistry for method development, such as in chromatography or mass spectrometry. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)19(23)24-12-18(22)21-10-9-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAKCPFEVFPYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorophenylacetic acid with ethylamine to form an intermediate, which is then reacted with 2,5-dimethylbenzoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent may be explored through in vitro and in vivo studies.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other chlorophenyl-containing derivatives, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate (referred to in ). Below is a comparative analysis:

Table 1: Key Comparisons

Property/Criteria {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate
Core Structure Benzoate ester with carbamoylmethyl chain Imidazole ring with ethyl acetate substituent
Chlorophenyl Position 4-position on phenethyl chain 4-position on imidazole-linked phenyl
Reported Targets Not explicitly studied (inferred: HDAC/sirtuin family) Sirtuin family proteins (SIRT1/2/3) in NSCLC cells
Docking Scores No available data Glide score: -9.2; Glide energy: -45.6 kcal/mol
Inhibitory Activity Undocumented IC₅₀: 1.8 µM (SIRT1), 2.3 µM (SIRT2)

Key Findings from :

  • The imidazole derivative demonstrates potent sirtuin inhibition, attributed to its chlorophenyl group and imidazole core, which enhance hydrophobic interactions and hydrogen bonding with sirtuin active sites .

Mechanistic Implications:

  • Chlorophenyl Role : Both compounds leverage the 4-chlorophenyl group for target engagement, likely contributing to π-π stacking and hydrophobic interactions with enzyme pockets.
  • Core Divergence : The imidazole core () facilitates metal coordination in sirtuin active sites, whereas the benzoate ester’s rigidity may limit conformational adaptability, reducing inhibitory efficacy unless compensated by other substituents.

Q & A

Basic Research Questions

Q. What are the key structural features of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE, and how do they influence its physicochemical properties?

  • Answer: The compound contains a benzoate ester core substituted with 2,5-dimethyl groups, a carbamoyl linker, and a 4-chlorophenyl ethyl moiety. The 4-chlorophenyl group enhances lipophilicity, impacting membrane permeability and bioavailability. Methyl groups on the benzoate ring may sterically hinder enzymatic degradation, while the carbamoyl linker provides hydrogen-bonding potential for target interactions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer: Synthesis typically involves multi-step routes:

  • Step 1: Coupling 2,5-dimethylbenzoic acid with a chlorinated ethylamine derivative via carbodiimide-mediated amidation.
  • Step 2: Esterification of the intermediate with a methylating agent (e.g., methyl iodide).
  • Step 3: Purification via column chromatography or recrystallization. Reaction yields and purity should be validated using HPLC and NMR .

Q. How can researchers screen this compound for preliminary biological activity?

  • Answer: Use high-throughput assays targeting enzymes or receptors structurally related to its substituents. For example:

  • Enzyme inhibition assays: Test against kinases or esterases due to the benzoate ester and carbamoyl groups.
  • Cellular assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) given the chlorophenyl group’s potential antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Answer:

  • Molecular docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases).
  • MD simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR models: Correlate substituent electronegativity (e.g., Cl in 4-chlorophenyl) with activity trends. Validate predictions with experimental IC50 values .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Answer:

  • Meta-analysis: Compare assay conditions (e.g., pH, solvent) that may alter compound stability or solubility.
  • Orthogonal validation: Use SPR (surface plasmon resonance) to confirm binding kinetics if ELISA results conflict.
  • Structural analogs: Test derivatives (e.g., replacing 4-Cl with 4-F) to isolate substituent-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.